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Compound of Interest

Compound Name: Shp2-IN-30

Cat. No.: B15623821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged

as a critical target in oncology. Its role as a key signaling node downstream of multiple receptor

tyrosine kinases (RTKs) makes it a pivotal player in the RAS-mitogen-activated protein kinase

(MAPK) pathway, which is frequently hyperactivated in various cancers. The development of

allosteric SHP2 inhibitors has opened new avenues for therapeutic intervention. This guide

provides a comparative overview of the pharmacokinetic profiles of prominent SHP2 inhibitors,

supported by available experimental data, to aid researchers in their drug development

endeavors.

SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the Grb2-SOS

complex, which in turn activates RAS. SHP2 is recruited to activated RTKs and other

scaffolding proteins, where it dephosphorylates regulatory sites, leading to sustained RAS

activation and downstream signaling through the RAF-MEK-ERK cascade, ultimately promoting

cell proliferation and survival.
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Figure 1: Simplified SHP2 signaling pathway in cancer.

Pharmacokinetic Profiles: A Comparative Analysis
The table below summarizes the available pharmacokinetic parameters for several key SHP2

inhibitors. It is important to note that direct cross-trial comparisons should be made with caution

due to differences in study design, patient populations, and analytical methods.
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Note: QD = once daily. Data for RMC-4630 and JAB-3068 are limited to qualitative statements

from company press releases and preclinical data.

Experimental Protocols
The methodologies employed to determine the pharmacokinetic profiles of these inhibitors are

crucial for interpreting the data. Below are detailed descriptions of the typical experimental
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protocols used in both clinical and preclinical settings.

Clinical Pharmacokinetic Analysis of TNO155
(NCT03114319)

Study Design: This was a Phase 1, open-label, multi-center, dose-escalation and dose-

expansion study in adult patients with advanced solid tumors.[5] The primary objectives were

to assess the safety and tolerability of TNO155 and to determine the recommended dose for

future studies.[5] Pharmacokinetics were a secondary objective.[1]

Patient Population: Adult patients (≥18 years) with advanced solid tumors who had

progressed on standard therapy or for whom no effective standard therapy was available.[5]

Key exclusion criteria included tumors with known activating mutations in KRAS, NRAS,

HRAS, BRAF, or PTPN11 (with some exceptions).[5]

Dosing Regimen: TNO155 was administered orally, with dose-escalation cohorts receiving

doses ranging from 1.5 mg to 70 mg once daily (QD) in various schedules (e.g., 2 weeks

on/1 week off, 3 weeks on/1 week off, or continuous).[1]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at

pre-defined time points after TNO155 administration on Day 1 and at steady state.[6]

Analytical Method: Plasma concentrations of TNO155 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] This technique

offers high sensitivity and specificity for the quantification of small molecule inhibitors in

complex biological matrices like plasma.[7][8] The general steps for such an assay include:

Sample Preparation: Protein precipitation from plasma samples using an organic solvent

(e.g., acetonitrile or methanol) to remove larger proteins.[9][10]

Chromatographic Separation: Separation of the analyte from other plasma components

using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system with a C18 column.[11][12]

Mass Spectrometric Detection: Detection and quantification of the analyte and an internal

standard using a tandem mass spectrometer operating in multiple reaction monitoring

(MRM) mode.[13][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.clinicaltrialsgps.com/search-clinical-trials/trial-74755/
https://www.clinicaltrialsgps.com/search-clinical-trials/trial-74755/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.clinicaltrialsgps.com/search-clinical-trials/trial-74755/
https://www.clinicaltrialsgps.com/search-clinical-trials/trial-74755/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.clinicaltrials.gov/study/NCT03114319
https://pubmed.ncbi.nlm.nih.gov/27861317/
https://pubmed.ncbi.nlm.nih.gov/37716342/
https://pubmed.ncbi.nlm.nih.gov/27861317/
https://pubmed.ncbi.nlm.nih.gov/37716342/
https://d-nb.info/1198340703/34
https://www.researchgate.net/publication/372043482_Development_and_validation_of_a_new_bioanalytical_method_for_quantification_of_CDK46_inhibitor_in_Spiked_Human_Plasma_by_HPLC-UV
https://czasopisma.umlub.pl/curipms/article/view/454
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.920436/full
https://pubmed.ncbi.nlm.nih.gov/35458589/
https://www.mdpi.com/1420-3049/30/14/2995
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were

calculated from the plasma concentration-time data using non-compartmental analysis.[1]

Preclinical Pharmacokinetic Analysis of SHP099 in Mice
Animal Model: Preclinical pharmacokinetic studies for SHP099 were conducted in mice,

often using xenograft models where human cancer cells are implanted into

immunocompromised mice.[4]

Dosing Regimen: SHP099 was administered orally to the mice at various dose levels.[4]

Pharmacokinetic Sampling: Blood samples were collected at multiple time points after drug

administration to characterize the absorption, distribution, metabolism, and excretion

(ADME) profile.

Analytical Method: Similar to clinical studies, plasma concentrations of SHP099 were

quantified using a validated LC-MS/MS method.[15][16]

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-

time data to assess the compound's in vivo properties, including its oral bioavailability.[17]

[18][19][20]

Experimental Workflow
The following diagram outlines the typical workflow for a pharmacokinetic study of a novel

SHP2 inhibitor, from preclinical evaluation to clinical trials.
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Figure 2: General workflow for pharmacokinetic evaluation of SHP2 inhibitors.

Conclusion
The development of orally bioavailable SHP2 inhibitors represents a significant advancement in

targeted cancer therapy. TNO155 has demonstrated a favorable pharmacokinetic profile in

early clinical trials, characterized by rapid absorption and a half-life supporting once-daily
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dosing. While detailed quantitative pharmacokinetic data for RMC-4630 and JAB-3068 are not

yet publicly available, their progression into clinical trials underscores their promise as orally

administered agents. The preclinical data for SHP099 established the foundation for the

development of this class of inhibitors. A thorough understanding of the pharmacokinetic

properties of these molecules is paramount for optimizing dosing strategies, managing

potential drug-drug interactions, and ultimately maximizing their therapeutic potential in

patients. Continued research and the publication of more comprehensive clinical trial data will

be crucial for a complete comparative assessment of these promising therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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